molecular formula C12H11FIN B1315955 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 217314-30-2

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B1315955
CAS No.: 217314-30-2
M. Wt: 315.12 g/mol
InChI Key: WGVPUAKFQLQUKW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2-fluoro-4-iodophenyl group and two methyl groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodoaniline and 2,5-dimethylpyrrole.

    Coupling Reaction: The key step involves a coupling reaction between 2-fluoro-4-iodoaniline and 2,5-dimethylpyrrole. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine-substituted position, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures (e.g., 60-80°C).

Major Products Formed:

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of 1-(2-fluoro-4-aminophenyl)-2,5-dimethyl-1H-pyrrole.

    Substitution: Formation of 1-(2-fluoro-4-azidophenyl)-2,5-dimethyl-1H-pyrrole.

Scientific Research Applications

1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

    2-Fluoro-4-iodophenyl isocyanate: Shares the 2-fluoro-4-iodophenyl moiety but differs in the functional group attached to the phenyl ring.

    Trametinib: Contains a similar 2-fluoro-4-iodophenyl group and is used as a kinase inhibitor in cancer therapy.

Uniqueness: 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring and the presence of both fluorine and iodine atoms on the phenyl ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVPUAKFQLQUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571908
Record name 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217314-30-2
Record name 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 mL round bottom flask was charged with 2-fluoro-4-iodoaniline (53.3 g, 220 mmol), toluene (250 mL), TsOH·H2O (0.43 g, 2.3 mmol, 1 mol %), and acetonylacetone (30.8 g, 270 mmol, 1.2 eq). The solution was warmed to reflux under Dean-Stark conditions for 1 h, at which point GC/MS and TLC analysis indicate complete conversion to the pyrrole. The solution is cooled to room temperature, washed with aqueous NaHCO3, dried over MgSO4, filtered, and concentrated to provide a dark brown oil which crystallized upon standing (crude yield=72.8 g, 103% of theory). This material was homogeneous by HPLC and 1H nmr, and was suitable for use in the next reaction. An analytical sample was prepared by dissolving in 210 mL of hot hexanes, cooling, then concentrating to 50% of the original volume. Cooling in an ice bath with rapid stirring provided 35.5 g (49% recovery) of a brown, granular solid (m.p. 68-70° C.). 1H NMR (CDCl3): d 7.43 (t, J=27 Hz, 2H), 7.13 (t, J=20 Hz, 1H), 5.94 (s, 2H), 2.02 (s, 6H); 13C NMR (CDCl3) d 158.3 (d, J=254 Hz), 131.6, 128.9, 127.8 (d, J=3 Hz), 122.0, 120.3 (d, J=23 Hz), 106.4, 12.4; MS (El): m/z 268 (100).
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
210 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-4-iodoaniline (25.3 g, 107 mmol), acetonylacetone (14.9 g, 131 mmol) and para-toluenesulfonic acid (203 mg, 1 mmol) in dry toluene was heated under reflux for 1 h with a Dean-Stark tap. After cooling to room temperature the mixture was poured into sodium hydrogen carbonate (saturated). The organic layer was separated, washed with brine, dried over sodium sulfate, filtered and then boiled with charcoal. Filtering to remove the charcoal followed by evaporation afforded the title compound (33.2 g, 98%) as a light brown solid. MS: m/e=315.1 (M++H).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
203 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

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